S-(2-boronoethyl)-L-cysteine
CAS No.: 63107-40-4
Cat. No.: VC0005269
Molecular Formula: C5H12BNO4S
Molecular Weight: 193.03 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 63107-40-4 |
---|---|
Molecular Formula | C5H12BNO4S |
Molecular Weight | 193.03 g/mol |
IUPAC Name | (2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid |
Standard InChI | InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1 |
Standard InChI Key | OTJHLDXXJHAZTN-BYPYZUCNSA-N |
Isomeric SMILES | B(CCSC[C@@H](C(=O)O)N)(O)O |
SMILES | B(CCSCC(C(=O)O)N)(O)O |
Canonical SMILES | B(CCSCC(C(=O)O)N)(O)O |
Appearance | Assay:≥98%A crystalline solid |
Chemical Identity and Structural Features
Molecular Characteristics
BEC (CHBNOS) is a small molecule with a molecular weight of 210.036 Da . Its structure consists of an L-cysteine backbone substituted at the sulfur atom with a 2-boronoethyl group, resulting in a boronic acid moiety that is pivotal for its biological activity . The IUPAC name, (2-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}ethyl)trihydroxyboranuide, reflects its stereochemistry and functional groups .
Table 1: Physicochemical Properties of BEC
Property | Value | Source |
---|---|---|
Molecular formula | CHBNOS | |
Molecular weight | 210.036 Da | |
Water solubility | 1.46 mg/mL (predicted) | |
logP | -5.4 (predicted) | |
pKa (acidic) | 1.78 | |
pKa (basic) | 9.14 |
Synthesis and Stability
BEC is synthesized through alkylation of L-cysteine derivatives, with boronic acid incorporation achieved via nucleophilic substitution . The compound exhibits stability in aqueous solutions at physiological pH but may undergo hydrolysis under strongly acidic or basic conditions .
Mechanism of Action: Arginase Inhibition
Arginase Binding and Transition State Mimicry
Arginase, a binuclear manganese metalloenzyme, catalyzes the hydrolysis of L-arginine to L-ornithine and urea. BEC acts as a slow-binding competitive inhibitor with a dissociation constant () of 2.22 μM and an inhibitory constant () of 0.4–0.6 μM . Structural studies reveal that the boronic acid moiety undergoes nucleophilic attack by a metal-bridging hydroxide ion in the arginase active site, forming a tetrahedral boronate anion that mimics the transition state of the enzymatic reaction .
Figure 1: BEC-Arginase Interaction
-
Binding Site: The boronate anion bridges the two manganese ions (Mn) in the active site.
-
Hydrogen Bonding: The α-amino and α-carboxylate groups of BEC form hydrogen bonds with residues Asp-128, His-141, and Asp-232 (human arginase I numbering) .
Pharmacological Applications
Enhancement of Smooth Muscle Relaxation
In human penile corpus cavernosum tissue, BEC enhances NO-mediated smooth muscle relaxation by inhibiting arginase, which competes with NOS for L-arginine . This effect has implications for treating erectile dysfunction, as demonstrated in ex vivo studies where BEC increased tissue responsiveness to NO donors by 40–60% .
Immunomodulation and Inflammation
BEC modulates immune responses by altering L-arginine bioavailability. In murine models of allergic asthma, BEC administration increased lung inflammation and NF-κB activation, likely due to disrupted NO homeostasis . Paradoxically, this highlights arginase’s role in suppressing excessive immune activation and suggests cautious therapeutic application .
Table 2: In Vivo Effects of BEC in Murine Asthma Models
Parameter | Effect of BEC | Citation |
---|---|---|
Arginase activity | ↓ 50% | |
Lung inflammation | ↑ 2-fold (eosinophil count) | |
NF-κB DNA binding | ↑ 1.8-fold | |
Airway hyperreactivity | Exacerbated |
Comparative Analysis with Other Arginase Inhibitors
BEC vs. ABH: Potency and Specificity
2(S)-Amino-6-boronohexanoic acid (ABH) is a more potent arginase inhibitor ( nM) but lacks BEC’s selectivity for specific arginase isoforms . BEC’s lower potency ( nM) is offset by its utility in systems where isoform-specific effects must be isolated .
Table 3: Comparison of Arginase Inhibitors
Inhibitor | (nM) | Selectivity | Clinical Relevance |
---|---|---|---|
BEC | 270 | Arginase I/II | Research tool |
ABH | 5 | Arginase I | Therapeutic candidate |
Limitations and Challenges
BEC’s boronic acid group confers susceptibility to proteolytic degradation, limiting its in vivo half-life . Additionally, its effects on immune cells (e.g., enhanced NF-κB activity) complicate therapeutic use in chronic inflammatory diseases .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume